molecular formula C30H36O6 B1265204 Lespeflorin B4

Lespeflorin B4

Cat. No.: B1265204
M. Wt: 492.6 g/mol
InChI Key: HPUMCKZHBQPWBN-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin B4 is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5, 7 and 4' and prenyl groups at positions 6, 8 and 3'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydroflavonols, a tetrahydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.

Scientific Research Applications

Synthesis and Anticancer Activity

Lespeflorin B4's relevance in scientific research is primarily highlighted in the context of cancer research. Pahari et al. (2016) described the synthesis of this compound derivatives, focusing on their potential anticancer activities. They developed a convergent synthetic approach using simple starting materials, leading to the first synthesis of an analogous natural product, Lespeflorin I1. This compound, a mild melanin synthesis inhibitor, showed promising preliminary bioactivity against prostate cancer cell lines, suggesting its potential in cancer therapy (Pahari et al., 2016).

Estrogenic Activity in Plants

In a study by Shimoda et al. (2019), the estrogenic activities of compounds in the fruit of Mauritia flexuosa, including this compound, were evaluated. They isolated hydroxypterocarpans, including this compound, and assessed their binding affinity to estrogen receptors. The study found that this compound exhibited significant estrogenic activity, suggesting its potential role in alleviating premenopausal/postmenopausal syndromes and osteoporosis (Shimoda et al., 2019).

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-16(2)7-10-19-15-20(11-14-23(19)31)29-28(35)27(34)24-26(33)21(12-8-17(3)4)25(32)22(30(24)36-29)13-9-18(5)6/h7-9,11,14-15,28-29,31-33,35H,10,12-13H2,1-6H3/t28-,29+/m0/s1

InChI Key

HPUMCKZHBQPWBN-URLMMPGGSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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